dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
DIMETHYL 2-[1-[(3-CHLOROANILINO)CARBONYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a dithiole ring, and a chlorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-[(3-CHLOROANILINO)CARBONYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-[1-[(3-CHLOROANILINO)CARBONYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or quinoline groups.
Substitution: The chlorinated aniline moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
DIMETHYL 2-[1-[(3-CHLOROANILINO)CARBONYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-[(3-CHLOROANILINO)CARBONYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-dimethylimidazolidinium chloride: A related compound with a similar core structure but different functional groups.
4-Hydroxyquinolin-2(1H)-ones: Compounds with a quinoline core that exhibit different reactivity and applications.
Uniqueness
DIMETHYL 2-[1-[(3-CHLOROANILINO)CARBONYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of a quinoline core, dithiole ring, and chlorinated aniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C26H23ClN2O5S3 |
---|---|
Molecular Weight |
575.1 g/mol |
IUPAC Name |
dimethyl 2-[1-[(3-chlorophenyl)carbamoyl]-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H23ClN2O5S3/c1-13-9-10-17-16(11-13)18(24-36-19(22(30)33-4)20(37-24)23(31)34-5)21(35)26(2,3)29(17)25(32)28-15-8-6-7-14(27)12-15/h6-12H,1-5H3,(H,28,32) |
InChI Key |
JRNDMKNANHSFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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